molecular formula C8H17F2O4P B3006399 Diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate CAS No. 1093490-27-7

Diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate

Cat. No.: B3006399
CAS No.: 1093490-27-7
M. Wt: 246.191
InChI Key: TYDICDOGBPABOF-UHFFFAOYSA-N
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Description

Phosphonates or phosphonic acids are organophosphorus compounds containing C−PO (OR)2 groups . They are structurally closely related to phosphorous acid . Many commercially important compounds are phosphonates, including glyphosate (the active molecule of the herbicide Roundup), and ethephon, a widely used plant growth regulator .


Synthesis Analysis

Most processes for the synthesis of phosphonic acids and their salts begin with phosphorous acid (aka phosphonic acid, H3PO3), exploiting its reactive P−H bond . Phosphonic acid can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate, which are useful as chelating agents .


Molecular Structure Analysis

Phosphonates feature tetrahedral phosphorus centers . They are structurally closely related to (and often prepared from) phosphorous acid .


Chemical Reactions Analysis

Phosphonates undergo various reactions. For example, they can be deprotonated to form phosphonate salts . Phosphonate esters are the result of condensation of phosphonic acids with alcohols .


Physical and Chemical Properties Analysis

Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .

Mechanism of Action

In biochemistry and medicinal chemistry, phosphonate groups are used as stable bioisosteres for phosphate, such as in the antiviral nucleotide analog, Tenofovir, one of the cornerstones of anti-HIV therapy .

Future Directions

Phosphonates have a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . They are also promising ligands for nuclear medicine .

Properties

IUPAC Name

1-diethoxyphosphoryl-1,1-difluoro-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F2O4P/c1-5-13-15(12,14-6-2)8(9,10)7(3,4)11/h11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDICDOGBPABOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C)(C)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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